tert-butyl 4-ethyl-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-ethyl-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate: is a complex organic compound with a unique bicyclic structure
Preparation Methods
The synthesis of tert-butyl 4-ethyl-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of the bicyclic core, followed by functional group modifications to introduce the tert-butyl, ethyl, and hydroxymethyl groups. Reaction conditions may vary, but common steps include:
Formation of the bicyclic core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of functional groups: Functional groups such as tert-butyl, ethyl, and hydroxymethyl are introduced through various organic reactions, including alkylation, reduction, and protection/deprotection steps.
Industrial production methods may involve optimizing these synthetic routes for higher yields and purity, often using automated and scalable processes.
Chemical Reactions Analysis
tert-Butyl 4-ethyl-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can modify the bicyclic core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or modify existing ones.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-ethyl-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for synthesizing potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The unique bicyclic structure can be utilized in the design of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-ethyl-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, potentially modulating the activity of enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl 4-ethyl-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 2-methylpiperazine-1-carboxylate: Another tert-butyl substituted compound with a different bicyclic structure.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with a tert-butyl group and a different core structure.
The uniqueness of this compound lies in its specific bicyclic structure and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2757912-47-1 |
---|---|
Molecular Formula |
C13H23NO3 |
Molecular Weight |
241.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.